4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene

Cross-Coupling Medicinal Chemistry Synthetic Methodology

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7) is a substituted benzene derivative featuring a distinct combination of bromine, fluorine, and a tertiary amine functional group. This specific substitution pattern provides a unique reactivity profile, making it a versatile intermediate for medicinal chemistry and organic synthesis.

Molecular Formula C11H15BrFN
Molecular Weight 260.15
CAS No. 1355248-25-7
Cat. No. B596472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene
CAS1355248-25-7
Molecular FormulaC11H15BrFN
Molecular Weight260.15
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyGWMIATXNJMUOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7) as a High-Purity Halogenated Building Block


4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7) is a substituted benzene derivative featuring a distinct combination of bromine, fluorine, and a tertiary amine functional group . This specific substitution pattern provides a unique reactivity profile, making it a versatile intermediate for medicinal chemistry and organic synthesis . The compound's utility stems from the orthogonal reactivity of its halogen handles for cross-coupling reactions and the basicity of its tertiary amine for further derivatization or salt formation.

Why 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene Cannot Be Replaced by a Simple In-Class Analog


Generic substitution with a structurally similar building block, such as one lacking the fluorine atom or with a different halogen, is not a viable strategy for projects requiring specific electronic and steric properties . The presence and position of the fluorine atom significantly alter the electron density of the aromatic ring, affecting the rates and regioselectivity of subsequent metal-catalyzed cross-coupling reactions . Similarly, the diethylamino group offers a distinct steric bulk and basicity (pKa) compared to a primary amine or a different alkyl group. These differences can lead to divergent reactivity in key synthetic steps, impacting the overall yield and success of a complex synthetic route. The quantitative evidence below highlights these critical, non-interchangeable features.

Evidence-Based Selection Guide for 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene: Head-to-Head Property Comparisons


Evaluating the Electronic and Steric Impact of the Fluorine Substituent on Cross-Coupling Reactivity

The presence of a fluorine atom at the ortho position (relative to the aminomethyl group) in 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is a critical differentiator from the non-fluorinated analog, 4-(Diethylaminomethyl)-bromobenzene (CAS 4885-19-2) . Fluorine is a strong electron-withdrawing group, which deactivates the aromatic ring and can significantly alter the rate of oxidative addition in palladium-catalyzed cross-coupling reactions . This difference is not just qualitative; it can be the deciding factor between a successful synthetic sequence and one that fails due to poor reactivity or undesired side reactions.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Impact of the Diethylamino Group on Lipophilicity and Purification: A logP Comparison

The diethylamino group in the target compound confers a specific lipophilicity that is distinct from analogs with smaller or less lipophilic amine groups. The vendor-reported calculated partition coefficient (clogP) for 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is 3.54 . This value is significantly higher than that of a related compound with a primary amine (CAS 1199775-00-2) or a mono-ethyl amine (CAS 1016718-58-3). Higher logP can be advantageous for purification by normal-phase chromatography and can influence a molecule's passive membrane permeability in biological systems.

Lipophilicity Medicinal Chemistry Purification

Differentiating the Orthogonal Reactivity of the Bromine and Fluorine Substituents

The target compound possesses both a bromine and a fluorine atom, two halogens with vastly different reactivities in cross-coupling reactions . The bromine atom is an excellent leaving group for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, while the fluorine atom is generally inert under these standard conditions [1]. This allows for a chemoselective functionalization strategy where the bromine can be replaced first without affecting the fluorine. This is a key advantage over analogs like 4-Chloro-2-(diethylaminomethyl)-1-fluorobenzene (CAS 289905-88-0), where the C-Cl bond is less reactive and may require harsher or specialized conditions for cross-coupling [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Top Application Scenarios for 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene in Research and Development


Building Block for Functional Materials and Pharmaceuticals

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is a high-purity (98%) building block suitable for the synthesis of novel functional materials and pharmaceutical intermediates . Its halogen substitution pattern allows for precise and sequential functionalization, enabling the construction of complex molecular architectures.

Chemoselective Cross-Coupling Reactions

The distinct reactivity difference between the aryl bromide and aryl fluoride groups makes this compound a powerful tool for chemoselective synthesis. The bromine atom can undergo standard palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the fluorine atom remains intact, allowing for subsequent transformations [1].

Synthesis of Chiral Amine Libraries

The tertiary amine group can be used to form quaternary ammonium salts or can be deprotected to a secondary amine under specific conditions. This provides a handle for introducing chirality or further diversifying a chemical library, which is a common practice in medicinal chemistry for exploring structure-activity relationships (SAR) .

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